

(2R)-Oxane-2-carboxylic acid CAS number 105499-34-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2R)-Oxane-2-carboxylic acid

Cat. No.: B1353878

[Get Quote](#)

An In-depth Technical Guide to (2R)-Oxane-2-carboxylic Acid (CAS: 105499-34-1)

Executive Summary

(2R)-Oxane-2-carboxylic acid, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and organic synthesis.^[1] Its defined stereochemistry is crucial for specific interactions with biological systems, a property that is increasingly leveraged in the design of targeted therapeutics.^{[1][2]} The tetrahydropyran (oxane) ring is a common motif in numerous natural products and approved drugs, valued for its metabolic stability and favorable physicochemical properties. This guide provides a comprehensive technical overview of (2R)-Oxane-2-carboxylic acid, covering its chemical properties, validated synthesis and chiral resolution protocols, analytical characterization methods, and key applications in drug discovery, with a particular focus on its role as a protein degrader building block.^[3]

Core Concepts and Physicochemical Properties

The Imperative of Chirality in Drug Design

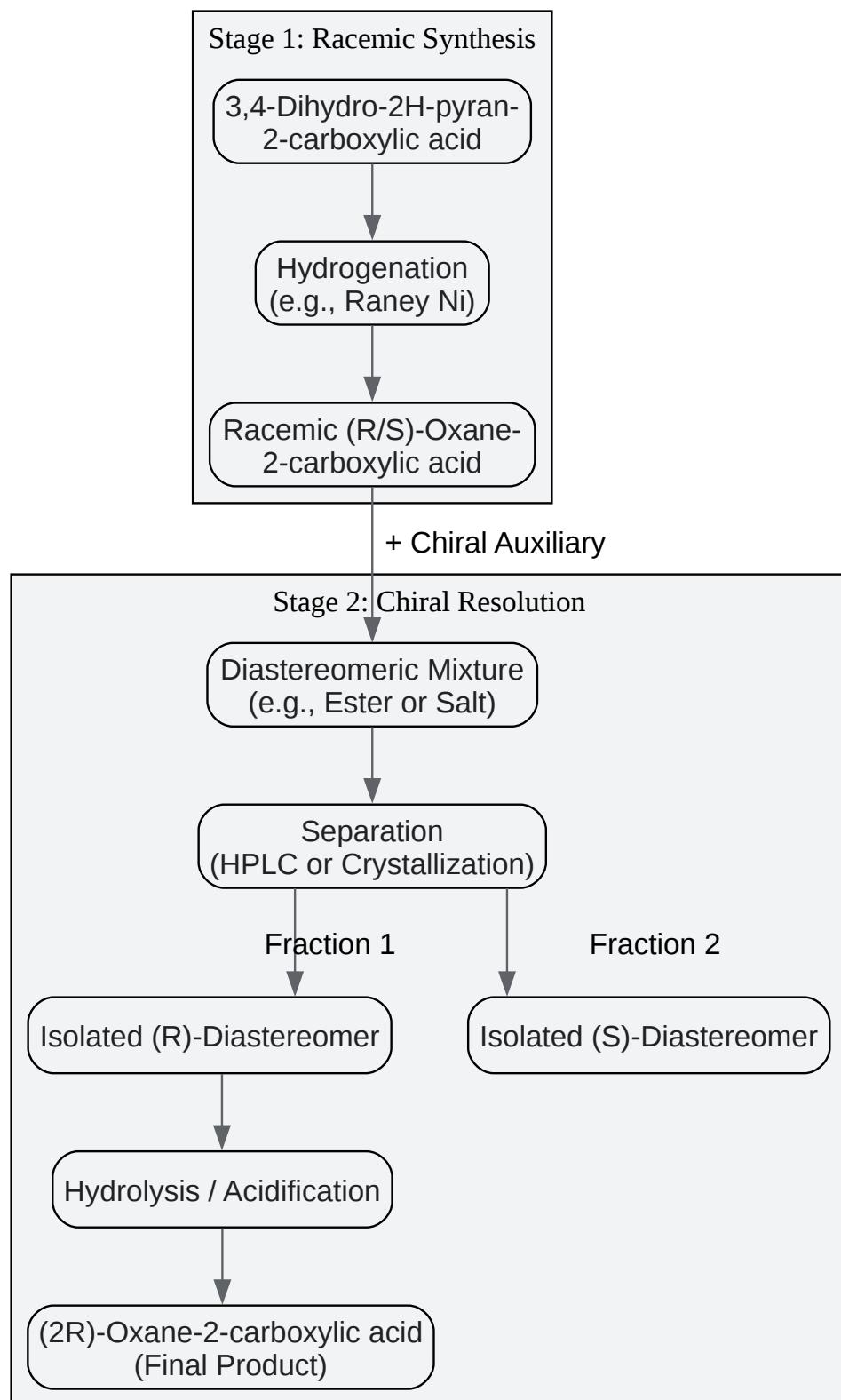
In modern pharmacology, stereoisomerism is a critical consideration. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to chiral biological targets such as enzymes and receptors. Molecules that are non-superimposable mirror images of each other are known as enantiomers.^[4] Often, one enantiomer of a chiral drug exhibits the desired therapeutic activity (the eutomer), while the other may be inactive or, in some cases, contribute

to undesirable side effects (the distomer). A notable example highlighting this principle was observed in a study of artificial glutamate analogs, where the analog featuring a (2R)-configured oxacycle was found to be neuroactive, whereas its (2S)-counterpart was inactive.[2] Therefore, access to enantiomerically pure building blocks like **(2R)-Oxane-2-carboxylic acid** is not merely an academic exercise but a fundamental requirement for developing safer and more efficacious medicines.

Compound Profile: (2R)-Oxane-2-carboxylic Acid

(2R)-Oxane-2-carboxylic acid is characterized by a saturated six-membered pyran ring, which imparts conformational stability, and a carboxylic acid functional group at the C2 position with a defined (R)-configuration.[1] The carboxylic acid moiety is one of the most prevalent functional groups in pharmaceuticals, often serving as a key interaction point with biological targets or enhancing aqueous solubility.[5][6]

Table 1: Physicochemical and Safety Data


Property	Value	Reference(s)
CAS Number	105499-34-1	[7] [8] [9] [10]
IUPAC Name	(2R)-tetrahydro-2H-pyran-2-carboxylic acid	[8] [9]
Synonyms	(2R)-Oxane-2-carboxylic acid, (R)-2H-Tetrahydropyran-2-carboxylic acid	[1]
Molecular Formula	C ₆ H ₁₀ O ₃	[1] [7] [9]
Molecular Weight	130.14 g/mol	[1] [9] [10]
Appearance	Liquid, Oil	[1] [8]
Typical Purity	≥97%	[7] [8] [9]
Storage Conditions	2-8°C (Refrigerator), Sealed in dry conditions	[8] [10]
Signal Word	Warning	[8] [11]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[8] [11]

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure **(2R)-Oxane-2-carboxylic acid** is most practically achieved through the preparation of the racemic mixture followed by a robust chiral resolution process. This strategy avoids the complexities and often higher costs of asymmetric synthesis for this particular scaffold.

Synthetic Workflow Overview

The overall strategy involves two primary stages: first, the synthesis of the racemic parent acid, and second, the separation of the desired (R)-enantiomer from its (S)-counterpart. This workflow ensures high enantiomeric purity in the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and resolution of **(2R)-Oxane-2-carboxylic acid**.

Protocol 1: Synthesis of Racemic Oxane-2-carboxylic Acid

This protocol is adapted from established methods for the saturation of the pyran ring system. [12] The causality for this step lies in the need for a stable, saturated scaffold, which is achieved via catalytic hydrogenation.

Methodology:

- Preparation: In a suitable hydrogenation vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.
- Catalyst Addition: Add Raney nickel catalyst (approx. 25-30% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 3 atm) and agitate the mixture at room temperature.
- Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
- Work-up: Once complete, carefully filter the catalyst from the reaction mixture. Remove the methanol from the filtrate under reduced pressure.
- Isolation: Acidify the residue with a strong mineral acid (e.g., concentrated HCl) to protonate the carboxylate. Extract the resulting carboxylic acid into an organic solvent such as chloroform or ethyl acetate.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation to yield racemic oxane-2-carboxylic acid.[12]

Protocol 2: Chiral Resolution via Diastereomeric Esterification

This protocol leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.[13] The

formation of esters with a chiral alcohol, such as L-menthol, is a field-proven method for this purpose.[2]

Methodology:

- Esterification: To a solution of racemic oxane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add L-(-)-menthol and a coupling agent (e.g., MNBA - 2-methyl-6-nitrobenzoic anhydride) along with a base catalyst (e.g., DMAP - 4-dimethylaminopyridine).
- Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude diastereomeric ester mixture.
- Separation: Purify and separate the diastereomers using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., CHIRALPAK).[2] The distinct retention times of the two diastereomers allow for their clean separation.
- Hydrolysis: Collect the fraction corresponding to the (R)-acid-(L)-menthol ester. Subject this fraction to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to cleave the ester bond.
- Final Isolation: After hydrolysis is complete, acidify the reaction mixture to protonate the carboxylate and extract the final product, **(2R)-Oxane-2-carboxylic acid**, into an organic solvent. Dry, filter, and concentrate the solvent to yield the enantiomerically pure acid.

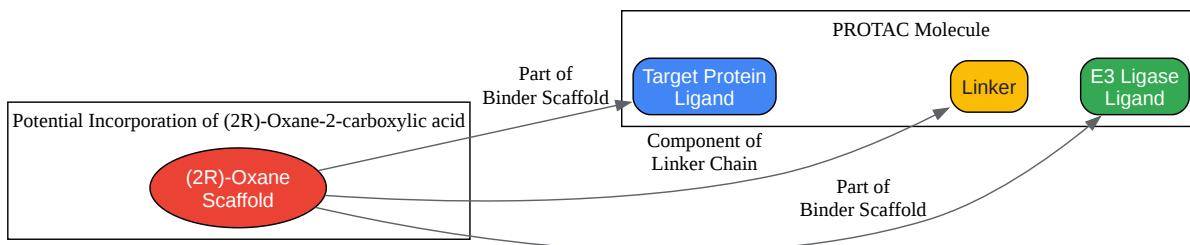
Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

- Structural Verification (NMR): Standard ^1H and ^{13}C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be consistent with the tetrahydropyran ring and the carboxylic acid moiety.

- Purity Assessment (HPLC/GC): The chemical purity of the final compound is typically determined by HPLC with UV detection or by Gas Chromatography (GC). A purity of $\geq 97\%$ is standard for this building block.[7][9]
- Enantiomeric Purity (Chiral HPLC): This is the most critical validation step. The resolved (2R)-acid is analyzed on a suitable chiral HPLC column. The resulting chromatogram should show a single major peak, with the area of the corresponding (S)-enantiomer peak being negligible, to confirm high enantiomeric excess (ee).
- Functional Group ID (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight. Specific ion-molecule reactions can also be used to selectively identify the carboxylic acid functionality if required.[14]

Applications in Drug Development


The unique combination of a stable heterocyclic ring and a stereodefined carboxylic acid makes **(2R)-Oxane-2-carboxylic acid** a valuable tool for drug discovery.

Scaffold for Novel Therapeutics

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere for other cyclic systems and can improve metabolic stability and solubility. The carboxylic acid provides a handle for forming amides, esters, and other functional groups, allowing for the facile incorporation of this chiral fragment into larger, more complex molecules.

Role as a Protein Degrader Building Block

The compound is explicitly categorized as a "Protein Degrader Building Block".[3] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two. **(2R)-Oxane-2-carboxylic acid** can be incorporated into any of these three components to modulate properties such as cell permeability, solubility, and binding geometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-,... [cymitquimica.com]
- 2. BIOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. calpaclab.com [calpaclab.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthonix, Inc > Synthons > (2R)-oxane-2-carboxylic acid - [X81215] [synthonix.com]
- 8. (2R)-oxane-2-carboxylic acid | 105499-34-1 [sigmaaldrich.com]
- 9. (2R)-Oxane-2-carboxylic acid 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. (2R)-oxane-2-carboxylic acid | 105499-34-1 [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-Oxane-2-carboxylic acid CAS number 105499-34-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353878#2r-oxane-2-carboxylic-acid-cas-number-105499-34-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com